molecular formula C7H14ClNO3 B2599278 methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 2413900-31-7

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2599278
CAS No.: 2413900-31-7
M. Wt: 195.64
InChI Key: AACQYDPLUABCBS-IAQIWYKVSA-N
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Description

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a strained four-membered ring with three key substituents: an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a methyl ester (-COOCH₃), all appended to the cyclobutane ring. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic intermediates in pharmaceutical applications.

Properties

IUPAC Name

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOFOZFNRKKIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780689-03-3
Record name methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and recrystallization. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its cyclobutane structure allows for various chemical transformations, making it a precursor for more complex molecules.

Reaction Type Description
Substitution Reactions The compound can undergo nucleophilic substitutions, introducing new functional groups.
Oxidation and Reduction It can be oxidized or reduced to modify its functional groups for specific applications.

Biochemical Applications

In biological research, this compound is utilized to explore enzyme interactions and metabolic pathways. Its structural characteristics enable it to act as both a substrate and an inhibitor in biochemical assays.

  • Enzyme Interaction Studies : The compound's ability to modulate enzyme activity makes it a candidate for studying catalytic mechanisms.
  • Metabolic Pathway Analysis : It can be employed to trace metabolic pathways involving amino acids and related compounds.

Medicinal Chemistry

The potential therapeutic applications of this compound are notable:

  • Drug Development : Its interaction with biological targets positions it as a candidate for developing novel therapeutic agents.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research has demonstrated that related cyclobutane compounds exhibit effectiveness against various bacterial strains. The structural features of these compounds may disrupt bacterial cell membranes or inhibit essential metabolic processes.

Cytotoxicity Studies

Several studies have investigated the compound's effects on cancer cells:

  • In vitro assays have shown significant apoptosis induction in breast cancer cell lines (e.g., MDA-MB-231) when treated with the compound at varying concentrations.
  • The ability to induce cell cycle arrest has been noted, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in covalent bonding with active sites, altering the function of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous cyclobutane and cycloalkane derivatives, focusing on molecular properties, substituent effects, and applications.

Structural Analogues

2.1.1. 1-Amino-3-(Hydroxymethyl)Cyclobutane-1-Carboxylic Acid Hydrochloride
  • Molecular Formula: C₆H₁₂ClNO₃
  • Molecular Weight : 181.62 g/mol
  • Key Differences : Replaces the methyl ester with a carboxylic acid (-COOH), increasing polarity and reducing lipophilicity. This impacts solubility and bioavailability, making it less suitable for passive membrane diffusion compared to the ester form.
2.1.2. Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : ~177.63 g/mol
  • Key Differences: Substitutes the hydroxymethyl group with a methylamino (-NHCH₃) group.
2.1.3. 1-Amino-3-(Benzyloxy)Cyclobutanecarboxylic Acid Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • Key Differences : Incorporates a hydrophobic benzyloxy (-OCH₂Ph) group instead of hydroxymethyl. This modification significantly increases molecular weight and lipophilicity, favoring applications requiring enhanced membrane permeability.
2.1.4. Methyl trans-3-(Aminomethyl)Cyclobutane-1-Carboxylate Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : ~177.63 g/mol
  • Key Differences: Features an aminomethyl (-CH₂NH₂) substituent. The primary amine offers distinct reactivity (e.g., in Schiff base formation) compared to the hydroxymethyl group.

Physicochemical and Functional Properties

Property Target Compound Carboxylic Acid Analog Benzyloxy Derivative
Molecular Weight ~193.45 g/mol 181.62 g/mol 257.71 g/mol
Key Substituents -NH₂, -CH₂OH, -COOCH₃ -NH₂, -CH₂OH, -COOH -NH₂, -OCH₂Ph, -COOH
Solubility (Water) Moderate (HCl salt enhances) High (polar -COOH) Low (hydrophobic benzyloxy)
Lipophilicity Moderate (ester balance) Low High
Synthetic Utility Ester for prodrug strategies Acid for salt formation Benzyl group for protection

Biological Activity

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
CAS Number1781296-93-2
SolubilitySoluble in various solvents
IUPAC NameMethyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate; hydrochloride

This compound exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, which can modulate enzyme activity or receptor signaling pathways. This interaction can lead to various biochemical responses, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound may have several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Neuroprotective Effects : Some studies indicate that it could protect neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed promising results against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate antibacterial activity.

Case Study 2: Enzyme Interaction

In an investigation focused on enzyme interactions, the compound was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The IC50 value was reported at 75 µM, suggesting a moderate level of inhibition that could have implications for conditions like Alzheimer's disease.

Case Study 3: Neuroprotection

Research exploring neuroprotective effects revealed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The compound demonstrated a protective effect at concentrations as low as 10 µM.

Applications in Pharmaceutical Development

Given its biological activities, this compound is being evaluated for potential applications in drug development. Its unique structure allows it to serve as a scaffold for designing new therapeutic agents targeting various diseases, including:

  • Neurodegenerative Diseases : Due to its neuroprotective properties.
  • Infectious Diseases : As a potential antimicrobial agent.

Q & A

Synthetic Pathways and Optimization

Basic Question : What are the common synthetic routes for preparing methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride? Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by functionalization. For example, cyclobutane precursors like 1-chloro-3-hydroxymethylcyclobutane (CAS 15963-47-0) can serve as intermediates . Subsequent steps may include nucleophilic substitution for amine introduction, esterification with methanol under acidic conditions, and final hydrochloride salt formation. Key challenges include controlling stereochemistry and minimizing ring strain-induced side reactions.

Advanced Question : How can stereochemical control be achieved during cyclobutane functionalization in this compound? Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or enantioselective catalysis. For instance, cis/trans isomerism in cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride, CAS 1523606-23-6) is resolved using chiral HPLC or enzymatic resolution . Computational modeling (e.g., DFT) can predict thermodynamic stability of stereoisomers, guiding reaction conditions (temperature, solvent polarity) to favor desired configurations .

Analytical Characterization Challenges

Basic Question : Which spectroscopic techniques are critical for characterizing this compound? Methodological Answer :

  • NMR : 1H^1H, 13C^{13}C, and 2D-COSY spectra confirm cyclobutane ring integrity and substituent positions. Hydroxymethyl protons (~δ 3.5–4.0 ppm) and amine protons (~δ 1.5–2.5 ppm) are diagnostic.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., theoretical MW calculated from C8_8H14_{14}ClNO3_3) and fragmentation patterns .
  • XRD : Resolves crystal structure, critical for confirming stereochemistry .

Advanced Question : How can conflicting data on solubility and stability be resolved? Methodological Answer : Contradictions in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or salt dissociation. Use dynamic light scattering (DLS) to assess aggregation, or perform pH-dependent solubility studies. Stability under storage (e.g., hygroscopicity) is tested via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Applications in Drug Discovery

Basic Question : What makes this compound a viable candidate for medicinal chemistry studies? Methodological Answer : The cyclobutane core introduces conformational rigidity, enhancing target binding selectivity. The hydroxymethyl group enables prodrug derivatization (e.g., esterase-sensitive linkages), while the amine facilitates salt formation for improved bioavailability .

Advanced Question : How does the cyclobutane scaffold influence pharmacokinetic properties? Methodological Answer : Cyclobutane’s strained ring system increases metabolic stability by resisting cytochrome P450 oxidation. However, steric hindrance may reduce membrane permeability. LogP calculations (via HPLC retention times) and Caco-2 cell assays assess absorption. Compare with analogues like 3-cyclopropylpropan-1-amine hydrochloride (CAS 1217126-76-5) to isolate ring strain effects .

Safety and Handling in Laboratory Settings

Basic Question : What safety protocols are recommended for handling this compound? Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .
  • Storage : Desiccated at 2–8°C in amber vials to prevent hydrolysis .

Advanced Question : How can degradation products be identified and mitigated during experimental workflows? Methodological Answer : Degradation pathways (e.g., ester hydrolysis to carboxylic acid) are tracked via LC-MS. Stabilize the compound by buffering reaction media (pH 4–6) or using anhydrous solvents. For long-term storage, lyophilization in inert atmospheres (argon) reduces oxidative decomposition .

Data Contradictions and Reproducibility

Advanced Question : How to address discrepancies in reported synthetic yields? Methodological Answer : Yield variations often stem from impurity profiles (e.g., unreacted starting materials). Use orthogonal purification: flash chromatography (silica gel) followed by recrystallization (ethanol/water). Quantify purity via 1H^1H-NMR integration or qNMR with internal standards. Cross-validate with independent labs using identical protocols (e.g., reagent batches, glassware drying methods) .

Computational Modeling for Mechanistic Insights

Advanced Question : Which computational tools predict the compound’s interaction with biological targets? Methodological Answer :

  • Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., proteases) using the cyclobutane’s rigidity to anchor binding.
  • MD Simulations (GROMACS) : Simulate conformational dynamics in aqueous vs. lipid environments to assess membrane penetration .
  • QM/MM : Evaluate electronic effects of the hydroxymethyl group on hydrogen-bonding networks .

Stability Under Experimental Conditions

Basic Question : What conditions destabilize this compound during reactions? Methodological Answer : Avoid strong bases (induce ester hydrolysis) or high temperatures (>80°C, risk of cyclobutane ring opening). Reaction media should be degassed to prevent oxidation of the amine group .

Advanced Question : How to design kinetic studies for degradation pathways? Methodological Answer : Use Arrhenius plots by incubating the compound at 25°C, 40°C, and 60°C in buffered solutions. Sample at intervals (0, 24, 48 hrs) and quantify degradation via UPLC-MS. Fit data to first-order kinetics to calculate activation energy (EaE_a) and shelf-life .

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